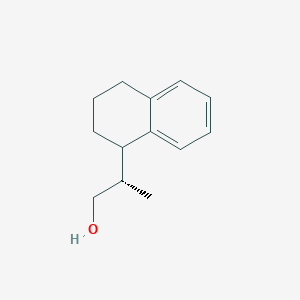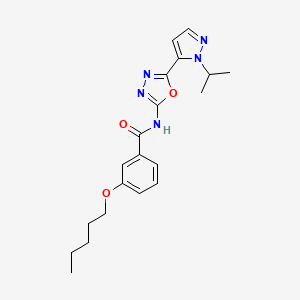![molecular formula C8H12N4O3 B2562626 Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate CAS No. 2247206-72-8](/img/structure/B2562626.png)
Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate, also known as MCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCA is a white crystalline powder that is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a low toxicity profile, which makes it a safe compound to use in experiments. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective treatments for inflammatory diseases and cancer. Another area of research is to explore its potential use as a herbicide in crop protection. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its various applications.
Méthodes De Synthèse
The synthesis of Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate involves the reaction between 5-carbamoyl-1-methylpyrazole-3-carboxylic acid and methyl chloroacetate. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of anhydrous dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its medical applications, this compound has also been studied for its potential use in the field of agriculture. It has been shown to have herbicidal properties and has been studied as a potential herbicide for use in crop protection.
Propriétés
IUPAC Name |
methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-12-5(8(9)14)3-6(11-12)10-4-7(13)15-2/h3H,4H2,1-2H3,(H2,9,14)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKHTQDXCBGRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)NCC(=O)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2562545.png)
![N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2562548.png)


![3-Tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2562552.png)
![4-bromo-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2562553.png)
![1-[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2562555.png)


![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)



![5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2562566.png)